8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-((4-Methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 923686-36-6) is a synthetic purine derivative with the molecular formula C₁₉H₂₂N₆O₃ and a molecular weight of 382.4 g/mol . Its structure features a 1,7-dimethylimidazo[2,1-f]purine-2,4-dione core substituted at the 8-position with a 3-((4-methoxyphenyl)amino)propyl chain.
Properties
IUPAC Name |
6-[3-(4-methoxyanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-11-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24(12)10-4-9-20-13-5-7-14(28-3)8-6-13/h5-8,11,20H,4,9-10H2,1-3H3,(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDHOYCTUGXXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N6O3
- Molecular Weight : 382.4 g/mol
- CAS Number : 923686-36-6
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O3 |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 923686-36-6 |
The compound exhibits biological activity primarily through its interaction with serotonin receptors and phosphodiesterase enzymes. Research indicates that it acts as a ligand for serotonin receptors (specifically 5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. Additionally, it shows weak inhibitory activity against phosphodiesterase types PDE4B and PDE10A, which are involved in cellular signaling pathways related to depression and anxiety .
Antidepressant Properties
In preclinical studies, derivatives of this compound have demonstrated significant antidepressant effects. For instance, one study reported that a related compound exhibited superior efficacy compared to traditional anxiolytics like diazepam in the forced swim test (FST) in mice . The molecular modeling of these compounds suggests that modifications can enhance their binding affinity to serotonin receptors.
Anxiolytic Effects
The anxiolytic properties of the compound have been highlighted in various studies. Its ability to modulate serotonin receptor activity may contribute to reduced anxiety symptoms. The pharmacological profile indicates potential for development as a therapeutic agent for anxiety disorders .
Case Studies
- Study on Antidepressant Activity :
- Serotonin Receptor Binding Studies :
Comparison with Similar Compounds
Key Observations :
- Substitution at Position 1 and 7 : The target compound’s 1,7-dimethyl configuration distinguishes it from 1,3-dimethyl analogs (e.g., Compound 6b), which exhibit high 5-HT₁ₐ affinity. Methyl group positioning may sterically hinder or favor receptor interactions .
- Arylalkyl Chain Modifications: Replacement of the 4-methoxyphenylamino group with a piperazine (Compound 6b) or dihydroisoquinoline (Compound 5) alters solubility and target engagement. Piperazine derivatives show enhanced antidepressant efficacy, while dihydroisoquinoline-containing compounds prioritize PDE inhibition .
- Electron-Withdrawing Groups : The 3-chloro-4-methoxyphenyl analog (CAS: 923229-49-6) demonstrates how halogenation can improve binding kinetics or metabolic stability, though specific data are lacking .
Functional Analogues with Imidazo[2,1-f]purine Cores
Key Observations :
- Linker Length and Flexibility : Ethyl linkers (e.g., CAS: 919034-61-0) may reduce conformational freedom compared to propyl chains, affecting receptor fit .
- Solubility Enhancements : Hydrophilic groups (e.g., hydroxyl in Compound 65 or imidazole in Compound 44) improve pharmacokinetic profiles but may reduce blood-brain barrier penetration .
Research Findings and Structure-Activity Relationships (SAR)
5-HT₁ₐ Receptor Affinity: Arylpiperazine derivatives (e.g., Compound 6b) achieve nanomolar affinity for 5-HT₁ₐ receptors, critical for antidepressant effects.
PDE Inhibition: Dihydroisoquinoline-substituted analogs (Compound 5) prioritize PDE4B1/PDE10A inhibition over receptor binding. The target compound’s lack of a bulky heterocycle suggests weaker PDE activity .
Antidepressant Efficacy : In vivo studies of Compound 6b show reduced immobility time in FST, comparable to imipramine. The target compound’s efficacy remains unverified but merits testing in similar models .
Q & A
Q. How are safety profiles evaluated in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
